molecular formula C15H19BN2O4 B13589284 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Cat. No.: B13589284
M. Wt: 302.14 g/mol
InChI Key: YUHJWCNDBUPHPI-UHFFFAOYSA-N
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Description

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a complex organic compound that combines the structural features of benzodiazepines and boronic esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate intermediates.

    Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

    Substituted Benzodiazepines: Resulting from nucleophilic substitution.

    Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.

Mechanism of Action

The mechanism of action of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, while the benzodiazepine core can interact with neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H19BN2O4

Molecular Weight

302.14 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)9-5-6-10-11(7-9)18-12(19)8-17-13(10)20/h5-7H,8H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

YUHJWCNDBUPHPI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NCC(=O)N3

Origin of Product

United States

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